molecular formula BaO6P2 B8218131 Barium dimetaphosphate

Barium dimetaphosphate

Cat. No.: B8218131
M. Wt: 295.27 g/mol
InChI Key: XNJIKBGDNBEQME-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Barium dimetaphosphate (Ba(PO₃)₂) is an inorganic compound classified under metaphosphate salts. It is identified by the CAS number 13762-83-9 and molecular formula BaO₆P₂ (equivalent to Ba(PO₃)₂), with a molecular weight of 295.27 g/mol .

Properties

IUPAC Name

barium(2+);dioxido(oxo)phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ba.2HO3P/c;2*1-4(2)3/h;2*(H,1,2,3)/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJIKBGDNBEQME-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][P+](=O)[O-].[O-][P+](=O)[O-].[Ba+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BaO6P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13762-83-9
Record name Barium dimetaphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013762839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions: Barium dimetaphosphate can be synthesized through two primary methods:

Industrial Production Methods: Industrial production of this compound typically involves the reaction of barium carbonate with metaphosphoric acid due to the simplicity and cost-effectiveness of the process. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Barium dimetaphosphate undergoes various chemical reactions, including:

    Oxidation and Reduction: this compound can participate in redox reactions, although specific examples are less common.

    Substitution Reactions: The compound can undergo substitution reactions where the phosphate groups are replaced by other functional groups.

Common Reagents and Conditions:

    Acidic Solutions: this compound is soluble in acidic solutions, which can facilitate various chemical reactions.

    High Temperatures: The compound’s high melting point allows it to be used in high-temperature applications.

Major Products Formed:

Scientific Research Applications

Barium dimetaphosphate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of barium dimetaphosphate involves its interaction with other chemical species through its phosphate groups. The barium cations can form complexes with various anions, while the phosphate groups can participate in condensation and hydrolysis reactions. These interactions are crucial in its applications in glass and ceramic production, where it helps to modify the properties of the final products .

Comparison with Similar Compounds

Key Properties:

  • Physical State : White, odorless crystalline powder .
  • Melting Point : 1560°C, indicative of high thermal stability .
  • Safety : Classified as harmful upon inhalation or ingestion, with risk phrases including respiratory and gastrointestinal irritation .

Barium dimetaphosphate’s structure consists of a barium ion (Ba²⁺) coordinated with two cyclic metaphosphate (PO₃⁻) anions. This arrangement contributes to its stability and low solubility in aqueous solutions, making it suitable for industrial applications such as ceramics and flame retardants .

Comparison with Similar Compounds

To contextualize this compound’s utility and risks, it is compared to structurally and functionally related phosphate compounds.

Chemical and Structural Differences

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
This compound Ba(PO₃)₂ 295.27 1560 Cyclic metaphosphate anions
Sodium dihydrogen phosphate monohydrate NaH₂PO₄·H₂O 138.00 ~200 (decomposes) Linear phosphate chain (H₂PO₄⁻)
Potassium dihydrogen phosphate KH₂PO₄ 136.09 252.6 Linear phosphate chain (H₂PO₄⁻)
Dibasic barium phosphate BaHPO₄ 233.30 Not reported Linear phosphate chain (HPO₄²⁻)
  • This compound vs. Sodium/Kalium Phosphates : The cyclic metaphosphate structure of Ba(PO₃)₂ contrasts with the linear phosphate chains in NaH₂PO₄ and KH₂PO₄, resulting in distinct thermal stability and solubility profiles .
  • This compound vs. Dibasic Barium Phosphate : Dibasic barium phosphate (BaHPO₄) contains linear HPO₄²⁻ ions, making it more reactive in aqueous environments compared to the inert cyclic structure of Ba(PO₃)₂ .

Research Findings and Data Gaps

Recent studies emphasize this compound’s role in specialized glass formulations, where its low solubility enhances durability .

Q & A

Q. What are the established protocols for synthesizing high-purity barium dimetaphosphate (Ba(PO₃)₂) in laboratory settings?

this compound is typically synthesized via high-temperature solid-state reactions or solution-based precipitation. A common method involves reacting stoichiometric amounts of barium carbonate (BaCO₃) with metaphosphoric acid (HPO₃) at 800–1000°C under inert conditions. Purity (>99%) is achieved by repeated washing with deionized water to remove unreacted precursors, followed by vacuum drying. Phase purity should be confirmed using X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to verify the absence of orthophosphate or pyrophosphate byproducts .

Q. Which analytical techniques are critical for characterizing the structural and thermal properties of this compound?

  • XRD : Identifies crystalline phases and lattice parameters. The characteristic peaks for Ba(PO₃)₂ include 2θ = 24.5° (d-spacing ~3.63 Å) and 30.2° (d-spacing ~2.96 Å) .
  • Thermogravimetric analysis (TGA) : Confirms thermal stability up to 1200°C, with minimal mass loss (<1%) below this threshold .
  • SEM-EDS : Maps elemental distribution and confirms the Ba:P:O ratio (~1:2:6) .

Q. How can researchers resolve discrepancies in reported solubility data for this compound in aqueous systems?

Discrepancies often arise from variations in pH, ionic strength, or impurities. To standardize measurements:

  • Use ultrapure water (18.2 MΩ·cm resistivity) and control pH with buffers (e.g., ammonium acetate).
  • Perform inductively coupled plasma mass spectrometry (ICP-MS) to quantify dissolved barium and phosphate ions independently .

Advanced Research Questions

Q. What experimental strategies can elucidate the thermodynamic stability of this compound under varying oxygen partial pressures?

High-temperature oxide melt solution calorimetry can measure formation enthalpies (ΔHf) under controlled pO₂. Coupled with equilibrium phase diagrams (BaO-P₂O₅ system), this reveals stability regions for Ba(PO₃)₂ versus competing phases like Ba₂P₂O₇. Computational modeling (e.g., density functional theory) can predict defect energetics and phase transitions .

Q. How do interfacial reactions between this compound and silicate matrices influence its performance in optical glass applications?

  • In situ Raman spectroscopy : Monitors Si-O-P bond formation at 900–1100°C, indicating chemical compatibility.
  • Transmission electron microscopy (TEM) : Visualizes grain boundary diffusion of Ba²⁺ ions into SiO₂ networks. Contradictory reports on optical clarity may stem from trace Fe³⁺ impurities; use spectroscopic-grade precursors and argon-purged furnaces to mitigate this .

Q. What methodologies address challenges in replicating electrochemical studies of this compound as a solid electrolyte?

Reproducibility issues often relate to electrode-electrolyte interfacial resistance. Solutions include:

  • Impedance spectroscopy : Differentiates bulk vs. grain boundary conductivity.
  • Spark plasma sintering (SPS) : Produces dense pellets (≥95% theoretical density) to minimize porosity effects .

Q. How can researchers validate conflicting hypotheses about the coordination environment of Ba²⁺ in metaphosphate glasses?

  • Extended X-ray absorption fine structure (EXAFS) : Quantifies Ba-O bond lengths and coordination numbers.
  • Solid-state NMR (³¹P) : Distinguishes between Q² (metaphosphate) and Q³ (pyrophosphate) units. Discrepancies may arise from differences in glass quenching rates; standardize cooling protocols to 10°C/min .

Methodological Guidelines

  • Data Reporting : Include raw XRD/TGA files in supplementary materials, annotated with experimental parameters (heating rate, atmosphere) .
  • Statistical Validation : Use Rietveld refinement (χ² < 5) for XRD and report confidence intervals for ICP-MS measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.